

Lefamulin In Vitro Susceptibility Testing: Application Notes and Protocols for Broth Microdilution

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Compound of Interest

Compound Name: *Lefamulin*

Cat. No.: *B1674695*

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Application Notes

Lefamulin is a first-in-class pleuromutilin antibiotic approved for the treatment of community-acquired bacterial pneumonia (CABP). It functions by inhibiting bacterial protein synthesis through a unique mechanism, binding to the peptidyl transferase center of the 50S ribosomal subunit. This distinct mode of action results in a low potential for cross-resistance with other antibiotic classes. Accurate determination of in vitro susceptibility to **Lefamulin** is crucial for clinical diagnostics, surveillance studies, and the development of new antimicrobial agents.

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.^{[1][2][3]} This method provides a quantitative measure of susceptibility, which is essential for guiding therapeutic choices and monitoring the emergence of resistance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for performing and interpreting broth microdilution assays to ensure inter-laboratory reproducibility and clinical relevance.^{[2][4][5][6][7]}

These application notes provide a detailed protocol for determining **Lefamulin** MICs using the broth microdilution method, based on established CLSI and EUCAST methodologies.

Adherence to these protocols is critical for obtaining accurate and reproducible susceptibility data.

Data Presentation

Table 1: Lefamulin Quality Control (QC) MIC Ranges

Quality control testing must be performed with each batch of susceptibility tests to ensure the accuracy and validity of the results. The MIC values for the recommended QC strains should fall within the ranges specified below.

Quality Control Strain	Agency	Acceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™	EUCAST	0.06 - 0.25
Streptococcus pneumoniae ATCC® 49619™	CLSI/EUCAST	0.06 - 0.5
Haemophilus influenzae ATCC® 49247™	CLSI	Not yet established
Haemophilus influenzae ATCC® 49766™	EUCAST	0.25 - 1

Source: EUCAST QC Tables v.13.1, 2023; CLSI M100, 31st Ed.[4][8]

Table 2: Lefamulin MIC Interpretive Criteria (Breakpoints)

The following tables provide the clinical breakpoints for **Lefamulin** as established by the CLSI and EUCAST. These values are used to categorize a bacterial isolate as Susceptible (S), Intermediate (I), or Resistant (R) based on its MIC.

CLSI Interpretive Criteria

Organism	Susceptible (S) (µg/mL)	Intermediate (I) (µg/mL)	Resistant (R) (µg/mL)
Staphylococcus aureus (methicillin-susceptible isolates)	≤ 0.25	-	-
Streptococcus pneumoniae	≤ 0.5	-	-
Haemophilus influenzae	≤ 2	-	-

Source: CLSI M100, 31st Ed.; FDA STIC[8][9][10]

EUCAST Interpretive Criteria

Organism	Susceptible (S), Standard dosing regimen (µg/mL)	Susceptible (I), Increased exposure (µg/mL)	Resistant (R) (µg/mL)
Staphylococcus aureus	≤ 0.25	-	> 0.25
Streptococcus pneumoniae	≤ 0.5	-	> 0.5
Haemophilus influenzae	≤ 2	-	> 2

Source: EUCAST Breakpoint Tables

Experimental Protocols

Preparation of Lefamulin Stock Solution

Accurate preparation of the antimicrobial stock solution is the foundation of a reliable MIC assay.

Materials:

- **Lefamulin** analytical grade powder
- Sterile, deionized water or a suitable solvent as specified by the manufacturer (e.g., DMSO for initial solubilization, followed by dilution in sterile water).
- Sterile, polypropylene tubes
- Calibrated analytical balance and pipettes

Procedure:

- Refer to the manufacturer's certificate of analysis for the potency of the **Lefamulin** powder.
- Calculate the amount of powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL). The following formula can be used: $\text{Weight (mg)} = [\text{Volume (mL)} \times \text{Concentration (µg/mL)}] / [\text{Potency (µg/mg)}]$
- Carefully weigh the calculated amount of **Lefamulin** powder.
- If necessary, dissolve the powder in a small, precise volume of the recommended solvent (e.g., DMSO).
- Bring the solution to the final volume with sterile, deionized water to achieve the desired stock concentration.
- Mix thoroughly until the powder is completely dissolved.
- Aliquot the stock solution into sterile, polypropylene tubes.
- Store the aliquots at -70°C or below until use. Thawed stock solutions should not be refrozen.[3]

Broth Microdilution Protocol

This protocol is based on the CLSI M07 guidelines for bacteria that grow aerobically.[5][11][12][13]

Materials:

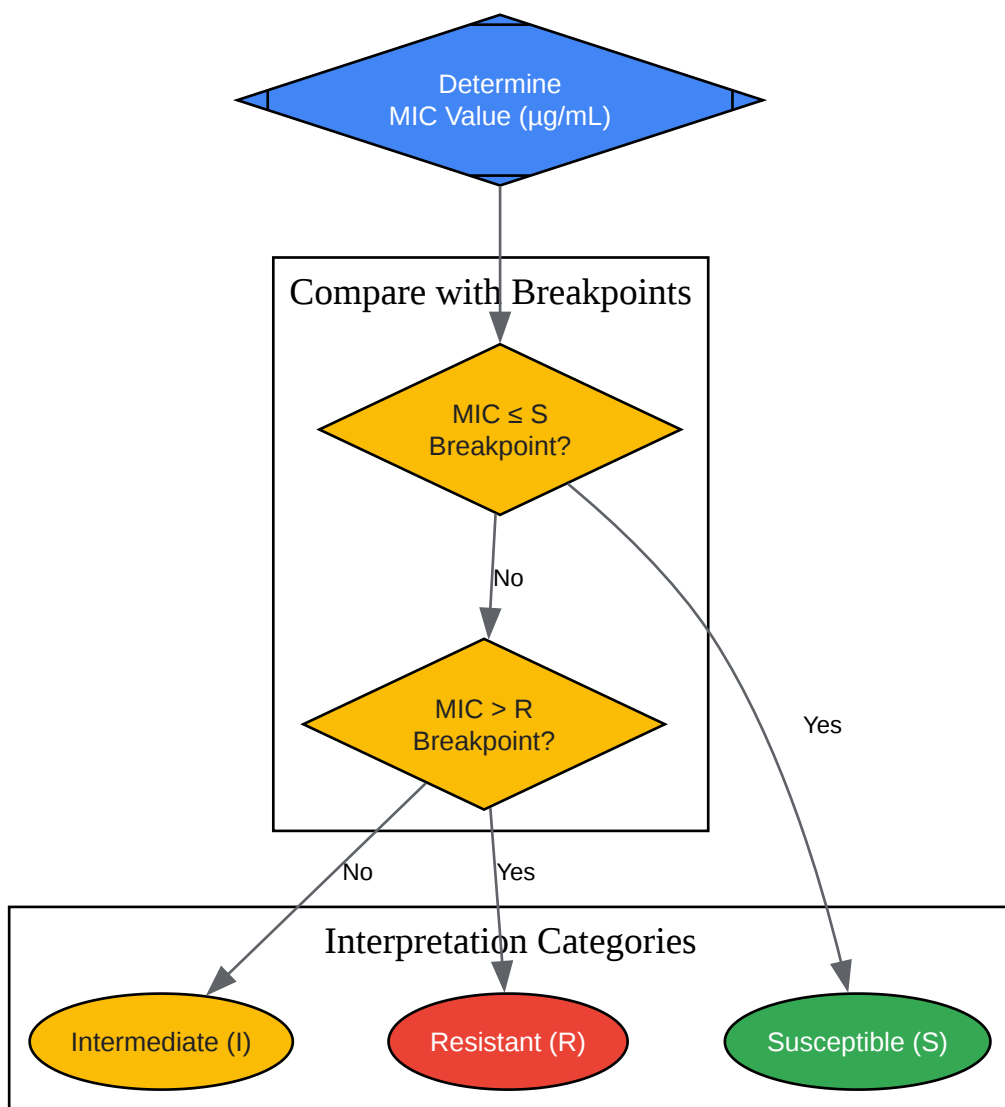
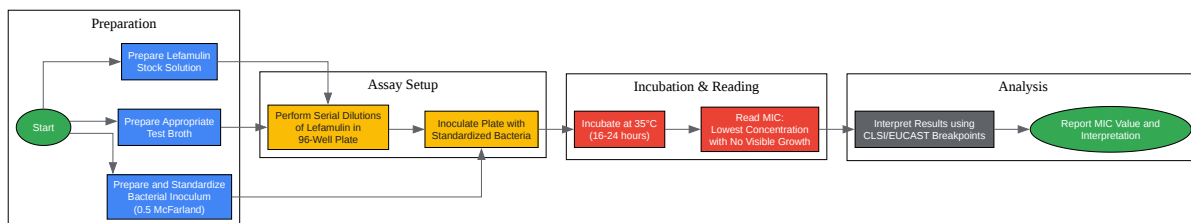
- Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious organisms.
- Haemophilus Test Medium (HTM) for Haemophilus influenzae.
- CAMHB supplemented with 2-5% lysed horse blood for Streptococcus pneumoniae.
- Sterile 96-well microtiter plates.
- Bacterial isolates and recommended QC strains.
- 0.5 McFarland turbidity standard.
- Sterile saline or broth for inoculum preparation.
- Incubator (ambient air for most organisms; 5% CO₂ for S. pneumoniae and other fastidious organisms).

Procedure:

- Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.[\[10\]](#) d. Within 15 minutes of preparation, dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Preparation of Microtiter Plates: a. Prepare serial two-fold dilutions of the **Lefamulin** stock solution in the appropriate sterile broth directly in the 96-well microtiter plate. b. The typical final volume in each well is 100 µL. c. The dilution series should cover the clinically relevant concentration range and the expected MICs of the test organisms. d. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
- Inoculation: a. Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension, bringing the final volume to 200 µL. b. The final inoculum in each well should be approximately 5×10^5 CFU/mL.

- Incubation: a. Cover the plates to prevent evaporation. b. Incubate the plates at $35 \pm 2^{\circ}\text{C}$. c. Incubation times:
 - 16-20 hours for non-fastidious bacteria.
 - 20-24 hours for *Streptococcus pneumoniae* and *Haemophilus influenzae*.[\[10\]](#) d. Incubate in an ambient air incubator, except for *S. pneumoniae* and other CO_2 -requiring organisms, which should be incubated in 5% CO_2 .
- Reading and Interpreting Results: a. After incubation, examine the plates for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well. b. The MIC is the lowest concentration of **Lefamulin** that completely inhibits visible growth of the organism.[\[1\]](#) [\[3\]](#) c. The growth control well must show adequate growth, and the sterility control well must remain clear. d. Compare the obtained MIC values to the interpretive criteria in Table 2 to classify the isolate as susceptible, intermediate, or resistant.

Visualizations



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